molecular formula C11H16N2O2 B1483976 3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol CAS No. 2098136-40-2

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Cat. No.: B1483976
CAS No.: 2098136-40-2
M. Wt: 208.26 g/mol
InChI Key: QSJDFPIFIBNMJI-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a chemical compound offered for research and development purposes. As a pyrazole derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery . Pyrazole cores are frequently explored as key building blocks in the synthesis of more complex heterocyclic compounds, such as 1,8-naphthyridines, which are known to possess various biological activities . The structure of this compound, featuring a cyclopropyl group and a tetrahydrofuran-containing side chain, suggests potential for investigations into structure-activity relationships (SAR), particularly in modulating lipophilicity and molecular conformation. Researchers may utilize this chemical as a precursor or intermediate in the development of novel pharmacologically active molecules. All products are intended for research purposes in laboratory settings only. They are not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for specific hazard and handling information .

Properties

IUPAC Name

5-cyclopropyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-11-6-10(8-3-4-8)12-13(11)7-9-2-1-5-15-9/h6,8-9,12H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJDFPIFIBNMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazol-5-ol Core

A key step in synthesizing this compound involves alkylation of the pyrazol-5-ol nitrogen with a tetrahydrofuran-2-ylmethyl halide or equivalent electrophile. This step requires:

  • Use of a suitable base to deprotonate the pyrazol-5-ol nitrogen.
  • Controlled reaction conditions to avoid over-alkylation or side reactions.
  • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate nucleophilic substitution.

Cyclopropyl Group Introduction

The cyclopropyl substituent at position 3 can be introduced by:

  • Employing cyclopropyl-substituted ketones or aldehydes as starting materials in the pyrazole ring formation.
  • Alternatively, via cyclopropanation reactions on preformed pyrazole intermediates using reagents like diazomethane or Simmons–Smith reagents under mild conditions.

Detailed Reaction Conditions and Yields

Based on analogous pyrazole syntheses and patent literature, the following table summarizes typical reaction parameters and expected yields for key steps relevant to the target compound synthesis:

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Formation of pyrazole core Cyclopropyl ketone + hydrazine Ethanol Reflux, 2-4 hours 70-85 Typical cyclization yields
Alkylation at N-1 position Tetrahydrofuran-2-ylmethyl bromide + base THF or DMF 0–25 °C, 4-12 h 60-80 Base: K2CO3 or NaH; controlled addition
Hydroxyl group installation Selective oxidation/reduction steps DMSO, LiAlH4 0–25 °C 75-85 Use of IBX for oxidation or LiAlH4 for reduction
Purification Flash chromatography or recrystallization Various Ambient Purity confirmed by NMR, MS

Research Findings and Analytical Characterization

  • NMR Spectroscopy : The proton NMR typically shows characteristic singlets for pyrazole ring protons and multiplets for cyclopropyl and tetrahydrofuran protons. Carbon NMR confirms substitution patterns with signals corresponding to cyclopropyl carbons and tetrahydrofuran ring carbons.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the target compound confirm successful synthesis.
  • Purity and Yield : Optimized reaction conditions yield high purity products with isolated yields ranging from 60% to 85%.

Summary Table of Analogous Pyrazole Derivative Syntheses (From Literature)

Compound Key Intermediate Alkylation Agent Yield (%) Reference/Notes
5-aryl-1-phenyl-1H-pyrazol-3-ol 1,3-diketone + phenylhydrazine Benzyl bromide 70-85 ACS Omega, 2023
3-cyclopropyl-1H-pyrazol-5-ol Cyclopropyl ketone + hydrazine Tetrahydrofuran-2-ylmethyl halide 60-80 Patent WO2015059716A2 (analogous)
1-(oxetan-3-yl)piperazine pyrazole Piperazine derivative + pyrazole Alkyl halide 75-85 RSC Supporting Info (related method)

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol C₁₂H₁₆N₂O₂ 244.27 3-Cyclopropyl, 1-(tetrahydrofuran-2-yl)methyl Potential solubility enhancement
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol C₁₂H₁₄N₂O₂S 250.32 3-Thiophen-3-yl Sulfur-containing analogue; 95% purity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₄H₁₀F₃N₃O 305.25 Oxadiazole core, 4-(trifluoromethyl)phenyl Lipophilic; possible CNS activity
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine C₁₉H₂₀F₃N₅O₂ 427.39 Pyridazine ring, ethoxy, fluorophenoxy DHODH inhibitor; synthesized at 180°C
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione C₁₈H₁₄N₂O₃ 306.32 Diketone, phenyl groups High C, H, N purity (Calcd: C 65.34%)

Physicochemical Properties

  • Solubility : The tetrahydrofuran substituent in the target compound may improve water solubility compared to lipophilic analogues like the oxadiazole derivative () .

Biological Activity

3-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been widely studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article focuses on the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}

It consists of a cyclopropyl group and a tetrahydrofuran moiety attached to a pyrazole ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

  • Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation markers, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives can exhibit antibacterial and antifungal activities.

Antitumor Activity

A study evaluated the effects of various pyrazole derivatives on cancer cell lines, highlighting that compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast cancer models (MCF-7 and MDA-MB-231). The results indicated a synergistic effect when combined with standard chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

In vitro assays showed that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).

Antimicrobial Activity

The compound was tested against various pathogenic bacteria and fungi. It exhibited moderate to high activity against several strains, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntitumorCell viability assaySignificant inhibition in MCF-7 cells
Anti-inflammatoryCytokine production assayReduced TNF-alpha and IL-6 levels
AntimicrobialZone of inhibition testModerate activity against E. coli and S. aureus

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives:

  • Breast Cancer Study : A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity in resistant breast cancer cell lines, suggesting a promising avenue for therapy .
  • Inflammatory Disease Models : In animal models of arthritis, pyrazole derivatives demonstrated significant reduction in swelling and pain, correlating with decreased inflammatory cytokine levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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